1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- is a complex organic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indole and quinoline rings through cyclization of appropriate precursors.
Methoxylation: Introduction of the methoxy group at the desired position using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods like crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds with similar indole structures.
Quinoline Derivatives: Compounds with quinoline backbones.
Methoxy-Substituted Compounds: Molecules with methoxy groups at various positions.
Uniqueness
1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- is unique due to its specific combination of indole and quinoline rings, along with the methoxy substitution. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
113124-69-9 |
---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
3-methoxy-8,9,10,11-tetrahydro-7H-indolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-6-11(19)13-14-9(7-17-15(13)16(12)20)8-4-2-3-5-10(8)18-14/h6-7,18H,2-5H2,1H3 |
InChI-Schlüssel |
YEFMCBPHJWKLOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=C3C(=CN=C2C1=O)C4=C(N3)CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.